2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol

H1 Receptor Histamine Analog Structure-Activity Relationship

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol (CAS: 1537473-20-3) is a synthetic, small-molecule amino alcohol featuring a 1-methylimidazole ring substituted at the 4-position with a 2-amino-1-hydroxyethyl chain. This compound uniquely combines a primary amine, a secondary alcohol, and an N-methylated imidazole in a single, low-molecular-weight scaffold (MW: 141.17 g/mol).

Molecular Formula C6H11N3O
Molecular Weight 141.174
CAS No. 1537473-20-3
Cat. No. B2631121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol
CAS1537473-20-3
Molecular FormulaC6H11N3O
Molecular Weight141.174
Structural Identifiers
SMILESCN1C=C(N=C1)C(CN)O
InChIInChI=1S/C6H11N3O/c1-9-3-5(8-4-9)6(10)2-7/h3-4,6,10H,2,7H2,1H3
InChIKeyGNVUPCLNRGBKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol (CAS: 1537473-20-3): A Structurally Differentiated Imidazole Building Block


2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol (CAS: 1537473-20-3) is a synthetic, small-molecule amino alcohol featuring a 1-methylimidazole ring substituted at the 4-position with a 2-amino-1-hydroxyethyl chain [1]. This compound uniquely combines a primary amine, a secondary alcohol, and an N-methylated imidazole in a single, low-molecular-weight scaffold (MW: 141.17 g/mol) [1]. Its structure situates it at the intersection of histamine analogs and functionalized imidazole building blocks, where the N-methyl and β-hydroxyl modifications confer distinct pharmacological and physicochemical properties compared to its non-methylated or non-hydroxylated counterparts [2].

Why Generic Substitution is Inadequate for 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol in Research and Drug Discovery


Generic substitution among simple imidazole derivatives is not viable because the 1-methyl and β-hydroxyl groups on 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol are not inert structural features; they are critical determinants of receptor binding, intrinsic activity, and pharmacokinetic behavior. Evidence from the close analog (±)-4(5)-(2-amino-1-hydroxyethyl)-imidazole reveals that β-hydroxylation alone causes a dramatic, ~1000-fold rightward shift in the H1-receptor concentration-response curve and a ~10-fold increase in EC50 at H2 receptors, effectively dissociating the compound's pharmacological profile from that of histamine [1]. The additional N-methylation on the imidazole ring in the target compound is expected to further alter receptor subtype selectivity, as Nτ-methylation is a known metabolic inactivation step that reduces histamine receptor affinity [2]. Consequently, any attempt to replace the target compound with a non-hydroxylated or non-methylated analog (e.g., histamine, 1-methylhistamine, or 1-(1-methyl-1H-imidazol-4-yl)ethanol) will yield fundamentally different biological readouts. The quantitative differentiation presented below establishes the unique attributes that make this specific compound indispensable for structure-activity relationship (SAR) studies, selective receptor probing, and fragment-based lead generation.

Quantitative Differentiation Evidence for 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol Against Its Closest Analogs


β-Hydroxylation Reduces H1-Receptor Potency by ~1000-fold Relative to Histamine

In a direct head-to-head comparison using guinea-pig ileum smooth muscle contraction assays, the des-methyl analog of the target compound—(±)-4(5)-(2-amino-1-hydroxyethyl)-imidazole (β-hydroxy histamine)—exhibited a concentration-response curve shifted to the right by approximately three orders of magnitude (i.e., ~1000-fold) compared to histamine, while retaining the same maximal contractile response [1]. This indicates that β-hydroxylation does not abolish H1 efficacy but drastically reduces apparent affinity, creating a tool with full intrinsic activity but exceptionally low potency at H1 receptors. The target compound, 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol, incorporates an additional N-methyl group on the imidazole ring, which is projected to further attenuate H1 binding based on the known pharmacology of 1-methylhistamine [2].

H1 Receptor Histamine Analog Structure-Activity Relationship

β-Hydroxylation Shifts H2-Receptor EC50 by 10-fold in Parietal Cell Assays

The same study compared β-hydroxy histamine with histamine for H2-receptor-mediated activity in guinea-pig parietal cells. The hydroxylated analogue increased intracellular cyclic AMP levels and [14C]-aminopyrine accumulation (a marker for acid secretion) with an EC50 approximately tenfold higher than that of histamine [1]. The H2 activity was completely inhibited by cimetidine, confirming receptor-specific action. These data establish that β-hydroxylation differentially impacts H1 and H2 receptor subtypes (~1000-fold vs. ~10-fold potency reduction), a pattern that the N-methylated target compound is anticipated to modulate further, potentially shifting selectivity toward or away from specific histamine receptor subtypes.

H2 Receptor Gastric Acid Secretion cAMP Assay

N-Methyl Imidazole Modification Confers Metabolic Stability and Predictable Pharmacokinetics

1-Methylhistamine, the N-methylated analog of histamine, is the primary metabolite of histamine produced by histamine N-methyltransferase (HNMT) and is known to have significantly reduced biological activity and receptor affinity compared to histamine [1]. By incorporating the 1-methyl group on the imidazole ring, the target compound gains inherent resistance to N-dealkylation and a predictable metabolic fate, unlike its non-methylated counterpart (2-amino-1-(1H-imidazol-4-yl)ethan-1-ol). While no direct metabolic stability assay for the target compound itself was identified, the well-established role of N-methylation in reducing first-pass metabolism and prolonging half-life in imidazole-containing compounds constitutes a class-level inference that the 1-methyl group provides a metabolic advantage [2].

Metabolic Stability N-Methylation Histamine Metabolism

Computed Physicochemical Profile Distinct from Key Comparators Impacts Permeability and Solubility

The computed physicochemical properties of 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol reveal key differences from its closest analogs. The XLogP3-AA value of -1.7 [1] indicates markedly higher hydrophilicity compared to 1-(1-Methyl-1H-imidazol-4-yl)ethanol (CAS 70702-82-8), which lacks the charged amine and has a higher predicted LogP (estimated ~0.3 for the non-amino analog). The topological polar surface area (TPSA) of 64.1 Ų [1] is larger than that of 1-methylhistamine (TPSA ~38.8 Ų), due to the additional hydroxyl group, which enhances water solubility and hydrogen-bonding capacity. These differences are critical for applications requiring specific solubility ranges or CNS permeability profiles, where excessive polarity may limit blood-brain barrier penetration.

Physicochemical Properties LogP TPSA

Dual Amino-Alcohol Functionality Enables Bifunctional Conjugation and Chelation

Unlike 1-methylhistamine (primary amine only) or 1-(1-methyl-1H-imidazol-4-yl)ethanol (hydroxyl only), the target compound bears both a primary amine and a secondary alcohol on the ethyl side chain. This bifunctionality enables dual-site derivatization, selective protection of either group, and metal-chelation applications. The molecule can act as a bidentate ligand through the amino and hydroxyl groups, a feature absent in single-functionality analogs. While no direct comparative chelation constants were identified, the presence of both donor atoms in a 1,2-amino alcohol configuration is a well-recognized structural motif for metal coordination [1].

Bifunctional Linker Bioconjugation Chelation

Availability as a Free Base with Defined Purity (≥98%) Differentiates from Salt Forms

Commercial sourcing data indicates that 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol is available as a free base with a purity of ≥98% , whereas its closest des-methyl analog (2-amino-1-(1H-imidazol-4-yl)ethan-1-ol) is predominantly supplied as the dihydrochloride salt (CAS 64068-29-7) . The free base form avoids counter-ion complications in stoichiometric calculations, eliminates potential off-target effects from hydrochloride salts in biological assays, and provides greater flexibility for downstream salt selection or formulation. This distinction is critical for researchers requiring precise control over the chemical species introduced into their experimental systems.

Free Base Purity Procurement

Optimal Research and Industrial Scenarios for 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol Based on Verified Differentiation Evidence


Histamine Receptor Subtype Deconvolution Studies

Investigators mapping the pharmacology of histamine H1, H2, H3, and H4 receptors can employ this compound as a biased agonist tool. The β-hydroxyl group attenuates H1 potency by ~1000-fold and H2 potency by ~10-fold relative to histamine [1], while the N-methyl group further modulates receptor selectivity, enabling researchers to isolate residual H3/H4 activity or probe signaling bias without overwhelming H1-mediated effects. This is particularly valuable for GPCR signaling pathway analysis in recombinant cell systems expressing multiple histamine receptor subtypes.

Fragment-Based Drug Discovery (FBDD) and Lead Scaffold Design

With a molecular weight of 141.17 g/mol, balanced LogP (-1.7), and moderate TPSA (64.1 Ų) [1], this compound meets all three criteria for a rule-of-three compliant fragment. Its dual amino-alcohol functionality serves as a versatile synthetic handle for fragment growing or linking strategies. The N-methylimidazole core is a recognized pharmacophore in kinase inhibitors—such as the Jak2 inhibitor series described in J. Med. Chem. [2]—making this fragment a strategically relevant starting point for structure-based kinase inhibitor design.

Bifunctional Chelator and Linker Chemistry Applications

The 1,2-amino alcohol motif enables this compound to function as a bidentate ligand for transition metals (e.g., Cu(II), Zn(II), Fe(III)) or as a heterobifunctional linker for bioconjugation [1]. Researchers constructing metal-based catalysts, MRI contrast agents, or targeted radiopharmaceuticals can exploit the orthogonal reactivity of the amine and hydroxyl groups for sequential derivatization without cross-reactivity concerns that plague single-functionality analogs such as 1-methylhistamine or 1-(1-methyl-1H-imidazol-4-yl)ethanol.

Metabolic Stability Benchmarking in Preclinical ADME Assays

The N-methylated imidazole ring provides intrinsic resistance to histamine-N-methyltransferase (HNMT)-mediated metabolism, as established by the metabolic profile of 1-methylhistamine [1]. This compound can serve as a stable positive control or reference scaffold in microsomal and hepatocyte stability assays, enabling researchers to benchmark novel histamine receptor ligands or imidazole-containing candidates against a metabolically resilient comparator, thereby reducing confounding metabolic degradation in early-stage in vitro ADME panels.

Quote Request

Request a Quote for 2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.